molecular formula C19H21NO B5178871 1-(9H-fluoren-2-ylmethyl)-3-piperidinol

1-(9H-fluoren-2-ylmethyl)-3-piperidinol

Cat. No. B5178871
M. Wt: 279.4 g/mol
InChI Key: UTOJXLPIFGHWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-2-ylmethyl)-3-piperidinol, also known as FMP or FMP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. FMP is a synthetic compound that belongs to the class of piperidinols, which are known to have various biological activities.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various biological pathways. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been shown to interact with proteins involved in cell signaling, such as G protein-coupled receptors and ion channels. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has also been shown to affect the expression of genes involved in cell growth and differentiation. The effects of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol on different cell types and tissues are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is its potential toxicity, which requires careful handling and disposal. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol may also have limited solubility in some solvents, which can affect its activity and efficacy.

Future Directions

There are several future directions for the research on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for 1-(9H-fluoren-2-ylmethyl)-3-piperidinol and related compounds. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol may also be used as a tool for studying the structure and function of biological molecules, such as ion channels and receptors. The development of new fluorescent probes based on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol may also have applications in biomedical imaging and diagnostics.

Synthesis Methods

1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of fluorene and piperidine. The first step involves the alkylation of fluorene with 1,2-dibromoethane to form 9-bromoethylfluorene. The second step involves the reduction of 9-bromoethylfluorene with lithium aluminum hydride to form 9-ethylfluorene. The third step involves the reaction of 9-ethylfluorene with piperidine and boron trifluoride etherate to form 1-(9H-fluoren-2-ylmethyl)-3-piperidinol. The purity of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be improved through recrystallization and column chromatography.

Scientific Research Applications

1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various scientific research applications, including as a chiral auxiliary for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of other biologically active compounds. 1-(9H-fluoren-2-ylmethyl)-3-piperidinol has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

1-(9H-fluoren-2-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJXLPIFGHWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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